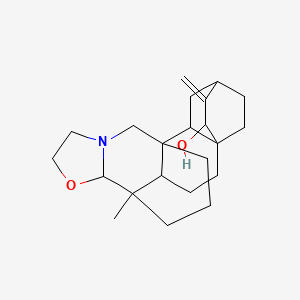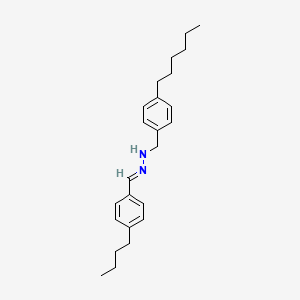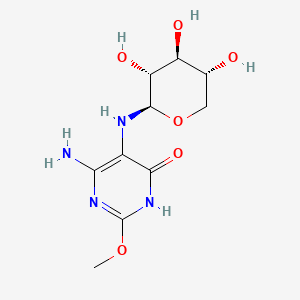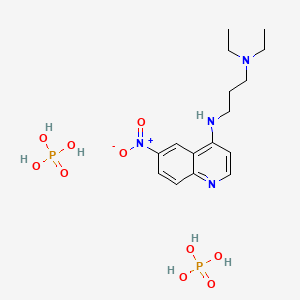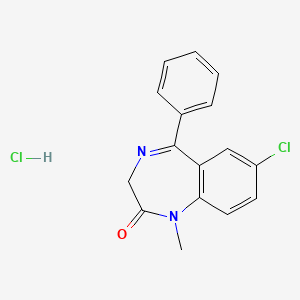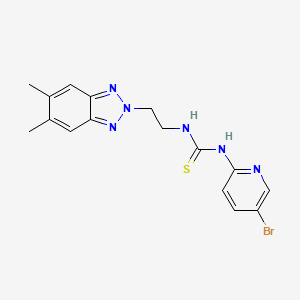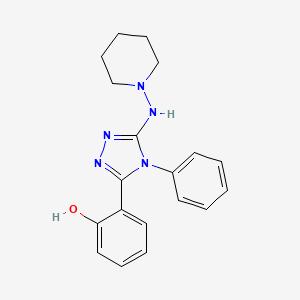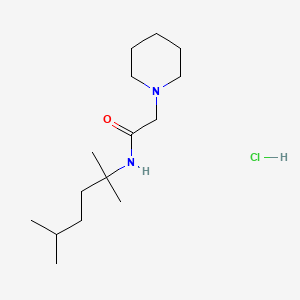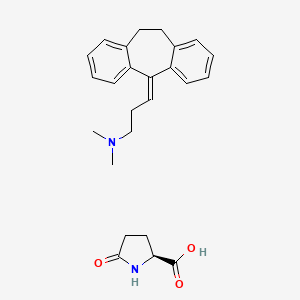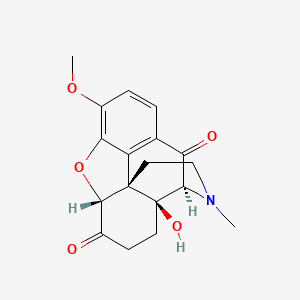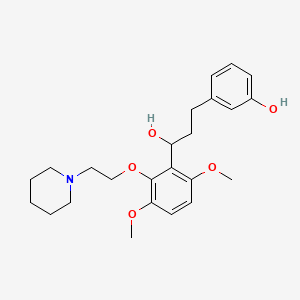
alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol is a complex organic compound with a unique structure that includes methoxy groups, a piperidinyl group, and a hydroxybenzenepropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of a suitable benzene derivative with appropriate reagents to introduce the methoxy and hydroxy groups.
Introduction of the piperidinyl group: This step involves the reaction of the intermediate with piperidine under controlled conditions to ensure selective substitution.
Final assembly: The final step involves the coupling of the intermediate with the hydroxybenzenepropanol moiety, often using a coupling reagent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The ketone formed from oxidation can be reduced back to the hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol: Similar structure but with a different position of the hydroxy group.
2-(3-{3,6-Dimethoxy-2-[2-(1-piperidinyl)ethoxy]phenyl}-3-hydroxypropyl)phenol hydrochloride: Similar core structure with different substituents.
Uniqueness
Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
88770-61-0 |
|---|---|
Molecular Formula |
C24H33NO5 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[3-[3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C24H33NO5/c1-28-21-11-12-22(29-2)24(30-16-15-25-13-4-3-5-14-25)23(21)20(27)10-9-18-7-6-8-19(26)17-18/h6-8,11-12,17,20,26-27H,3-5,9-10,13-16H2,1-2H3 |
InChI Key |
PKRXPYHAWSSPOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC(=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate](/img/structure/B12722584.png)
